N-(3-chlorophenyl)-2,4-difluorobenzamide
Description
N-(3-Chlorophenyl)-2,4-difluorobenzamide is a halogen-substituted benzamide derivative characterized by a 3-chlorophenyl group attached to the amide nitrogen and a 2,4-difluorobenzoyl moiety. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine and chlorine substituents, which influence electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C13H8ClF2NO |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18) |
InChI Key |
QSRRNKXCRZCMBF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Halogen Effects
N-(3,5-Difluorophenyl)-2,4-Difluorobenzamide
- Structure : Differs in the substitution pattern (3,5-difluorophenyl vs. 3-chlorophenyl).
- Key Findings :
N-(4-Chlorophenyl)-2,4-Difluorobenzamide Derivatives
- Example : N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-hydroxybenzamide () and N-(4-Chlorophenyl)-2,4-difluorobenzamide derivatives ().
- Key Findings :
- Comparison : The para-chloro substitution (vs. meta in the target compound) may enhance steric bulk, affecting molecular packing and biological target engagement.
N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-Difluorobenzamide (3b)
- Structure : Benzothiazole core with 2,4-difluorobenzamide and 6-chloro-4-fluoro substituents .
- Key Findings :
Insecticidal Benzamides ()
- Examples : Chlorfluazuron (2,6-difluorobenzamide with pyridinyl-oxy groups) and Lufenuron (2,6-difluorobenzamide with hexafluoropropoxyl groups).
- Key Findings :
- Comparison : The 2,4-difluoro substitution in the target compound may offer different steric and electronic profiles compared to 2,6-difluoro analogues, impacting insecticidal efficacy.
Data Tables
Table 1: Structural and Functional Comparison
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